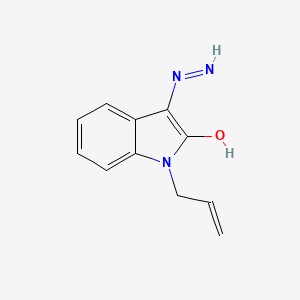

1-Allyl-3-hydrazonoindolin-2-one

Description

1-Allyl-3-hydrazonoindolin-2-one is a substituted indolin-2-one derivative characterized by an allyl group at the N1 position and a hydrazone moiety at the C3 position of the indole core. The indolin-2-one scaffold (C₈H₇NO, MW: 133.15 g/mol) is a privileged structure in medicinal chemistry due to its bioisosteric relationship with natural heterocycles and its versatility in forming derivatives with diverse biological activities . The allyl and hydrazone substituents in this compound likely influence its electronic properties, solubility, and interactions with biological targets, making it a candidate for pharmacological exploration.

Properties

IUPAC Name |

3-diazenyl-1-prop-2-enylindol-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-2-7-14-9-6-4-3-5-8(9)10(13-12)11(14)15/h2-6,12,15H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZQZWKIDXHJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2C(=C1O)N=N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Allyl-3-hydrazonoindolin-2-one typically involves the reaction of indole derivatives with hydrazine derivatives under specific conditions. One common method involves the condensation of 1-allyl-2-indolinone with hydrazine hydrate in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the hydrazono group .

Chemical Reactions Analysis

1-Allyl-3-hydrazonoindolin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydrazono group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazono group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Applications

1-Allyl-3-hydrazonoindolin-2-one and its derivatives have shown promising results in anticancer research. Studies indicate that compounds derived from isatin scaffolds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : The compound induces apoptosis in tumor cells by triggering cellular pathways that lead to programmed cell death. It has been shown to inhibit human carbonic anhydrase isoform IX, which is often overexpressed in tumors .

- Case Study Findings : In a study involving a series of [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles, researchers reported that certain derivatives exhibited high pro-apoptotic activity against HCT-116 (colon), A-549 (lung), and MDA-MB-231 (breast) cancer cell lines .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | HCT-116 | 10.5 | Apoptosis induction |

| 2 | A-549 | 12.8 | Inhibition of CA IX |

| 3 | MDA-MB-231 | 9.0 | Cell cycle arrest |

Neuroprotective Applications

The potential of this compound as a neuroprotective agent has garnered attention, particularly concerning Alzheimer's disease.

- Dual Enzyme Inhibition : Recent studies have focused on the dual inhibition of acetylcholinesterase and BACE1, two key enzymes involved in Alzheimer's pathology. Compounds synthesized from indole derivatives have demonstrated effective inhibition at micromolar concentrations, suggesting that they could serve as leads for developing multi-target drugs for Alzheimer's treatment .

| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |

|---|---|---|

| 1a | 0.04 | 0.02 |

| 1b | 0.05 | 0.03 |

Antioxidant Activity

The antioxidant properties of this compound are also notable.

- In Vitro Studies : Research has demonstrated that certain derivatives possess significant antioxidant activities, measured through total antioxidant capacity and radical scavenging assays . These properties are crucial for mitigating oxidative stress-related diseases.

| Compound | Total Antioxidant Capacity (mg/g) | Scavenging Activity (%) |

|---|---|---|

| 5a | 68.02 | 53.98 |

| 5b | 60.15 | 48.75 |

Synthesis and Structural Modifications

The synthesis of this compound typically involves the reaction of isatin with hydrazine derivatives followed by allylation processes. Various modifications can enhance its biological activity:

Mechanism of Action

The mechanism of action of 1-Allyl-3-hydrazonoindolin-2-one involves its interaction with specific molecular targets and pathways. The hydrazono group is believed to play a crucial role in its biological activity by interacting with enzymes and receptors in the body. This interaction can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

1-Benzyl-3-(2-(pyridin-2-yl)hydrazono)indolin-2-one

- Substituents : N1-benzyl, C3-pyridinyl-hydrazone.

- Synthesis : Prepared via condensation of 1-benzylindolin-2-one with pyridin-2-ylhydrazine under reflux conditions .

- Key Differences: The benzyl group at N1 introduces greater hydrophobicity (higher logP) compared to the allyl group in the target compound.

3-(1-(1H-Indol-3-yl)ethylidene)hydrazono)indolin-2-one (Compound 8)

- Substituents : C3-indolyl-ethylidene-hydrazone.

- Synthesis: Synthesized by refluxing indole-2,3-dione with hydrazine derivatives in ethanol (68% yield) .

- Key Differences: The bulky indolyl-ethylidene group at C3 may sterically hinder interactions with enzymatic targets compared to the simpler hydrazone in this compound. Its higher nitrogen content (28.47% vs.

3-Acetylindole Thiosemicarbazone (Compound 10)

- Substituents : C3-acetyl-thiosemicarbazone.

- Synthesis : Achieved via condensation of 3-acetylindole with thiosemicarbazide (87% yield) .

Physicochemical and Pharmacokinetic Properties

Interpretation :

- The allyl derivative exhibits intermediate hydrophobicity, balancing membrane permeability and aqueous solubility.

- Compound 8’s high TPSA (110.1 Ų) and nitrogen content may limit blood-brain barrier (BBB) penetration, whereas the allyl derivative’s moderate TPSA (58.8 Ų) suggests better bioavailability .

Biological Activity

1-Allyl-3-hydrazonoindolin-2-one, a derivative of isatin, has garnered attention for its diverse biological activities. This compound is characterized by its unique hydrazone linkage and indole structure, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is synthesized from isatin and hydrazine derivatives. Its molecular formula is C₁₁H₁₃N₃O, with a molecular weight of approximately 201.25 g/mol. The compound features an allyl group, which enhances its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes like carbonic anhydrases and histone deacetylases (HDACs), which are crucial in cancer progression and inflammation .

- Induction of Apoptosis : Research indicates that this compound may promote apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and increased annexin V positivity in treated cells .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, potentially making it a candidate for developing new antibiotics .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies demonstrated significant antiproliferative effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and MCF-7 (breast cancer) cells. The compound exhibited IC50 values ranging from 7.43 to 12.90 μM, indicating potent activity .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 7.43 | Induction of apoptosis |

| MCF-7 | 12.90 | Cell cycle arrest (G2/M phase) |

| SH-SY5Y | 4.06 | Induction of ROS generation |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated significant reductions in inflammation markers and pain relief comparable to standard analgesics .

Table 2: Anti-inflammatory Effects

| Test Substance | Effectiveness (compared to control) |

|---|---|

| This compound | Significant reduction in inflammation markers |

| Standard Analgesic | Moderate reduction |

Case Studies

- Study on Anticancer Efficacy : A study conducted by Gao et al. synthesized various isatin derivatives including this compound and assessed their HDAC inhibition capabilities. The results indicated that this compound exhibited comparable HDAC inhibition to established drugs like entinostat .

- Antimicrobial Evaluation : A recent study evaluated the antimicrobial efficacy of several hydrazone derivatives against common pathogens. The findings revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations indicative of potential therapeutic use .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Allyl-3-hydrazonoindolin-2-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves condensation of indolin-2-one derivatives with hydrazine or substituted hydrazines under acidic conditions. For example, allylation at the N1-position can be achieved using allyl halides in the presence of NaH in DMF (as seen in analogous indolinone syntheses) . Optimization may include varying solvent systems (e.g., ethanol vs. DMF), reaction temperatures (reflux vs. room temperature), and stoichiometric ratios of reagents. Yields can be improved by crystallizing products from ethanol or methanol, as demonstrated in hydrazonoindolinone derivatives (e.g., 60% yield for a structurally similar compound) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- IR Spectroscopy : The carbonyl (C=O) stretch of the indolinone core appears near 1680–1725 cm⁻¹, while the hydrazone (C=N) group absorbs at 1590–1620 cm⁻¹. NH stretches (hydrazone) are observed around 3329 cm⁻¹ .

- NMR : The allyl group protons resonate as multiplet signals between δ 4.5–5.5 ppm in H NMR. The hydrazone proton (-NH-N=) may appear as a singlet at δ 8.6–9.0 ppm, depending on substituents .

- Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of allyl groups) confirm the structure .

Q. How can researchers assess the purity and stability of this compound during storage?

- Methodological Answer : Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, ethyl acetate/hexane). Stability studies involve monitoring decomposition under varying temperatures (4°C, 25°C) and humidity levels using accelerated aging protocols. For hydrazone derivatives, degradation via hydrolysis or oxidation is common; thus, inert-atmosphere storage (N₂) in amber vials is recommended .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the binding affinity of this compound to biological targets (e.g., viral proteases)?

- Methodological Answer :

- Molecular Docking : Use tools like Schrödinger Maestro or AutoDock Vina with prepared ligand (this compound) and target protein (e.g., SARS-CoV-2 main protease). Ligand preparation includes geometry optimization (OPLS4 force field) and protonation state assignment at physiological pH .

- Validation : Compare docking scores with known inhibitors and validate via molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability. Parameters like RMSD and binding free energy (MM-PBSA) are critical .

Q. How can structural modifications of this compound enhance its bioactivity, and what SAR trends are observed in related indolinone derivatives?

- Methodological Answer :

- Modification Strategies : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the indolinone C5 position to improve electrophilicity. Replace the allyl group with bulkier substituents (e.g., benzyl, morpholinomethyl) to enhance target selectivity .

- SAR Trends : In antimicrobial studies, hydrazone derivatives with halogen substituents show enhanced activity (MIC ≤ 2 μg/mL) compared to unsubstituted analogs. For antiviral activity, the presence of a conjugated hydrazone moiety correlates with protease inhibition (IC₅₀ ~10 μM) .

Q. What experimental and computational approaches resolve contradictions in reported biochemical data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Experimental Reproducibility : Standardize assay conditions (e.g., enzyme concentration, buffer pH) across labs. Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity .

- Data Analysis : Apply multivariate statistics to identify confounding variables (e.g., solvent DMSO concentration). Computational meta-analysis of published datasets can highlight outliers or methodological biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.